![molecular formula C30H22N4O4 B409818 7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE](/img/structure/B409818.png)
7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE is a complex organic compound belonging to the class of pyrazoloisoquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline core, with various substituents such as methoxy, nitro, and phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with nitroalkanes in the presence of polyphosphoric acid can yield the desired isoquinoline derivative . The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes the compound susceptible to oxidation reactions, which can lead to the formation of quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzyl-7,8-dimethoxy-1-phenyl-5-propyl-3H-pyrazolo[3,4-c]isoquinoline
- 5-Ethyl-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
Uniqueness
7,8-DIMETHOXY-5-(4-NITROPHENYL)-1,3-DIPHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLINE is unique due to the presence of both methoxy and nitro groups, which impart distinct electronic and steric properties. These features influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C30H22N4O4 |
|---|---|
Poids moléculaire |
502.5g/mol |
Nom IUPAC |
7,8-dimethoxy-5-(4-nitrophenyl)-1,3-diphenylpyrazolo[3,4-c]isoquinoline |
InChI |
InChI=1S/C30H22N4O4/c1-37-25-17-23-24(18-26(25)38-2)28(20-13-15-22(16-14-20)34(35)36)31-30-27(23)29(19-9-5-3-6-10-19)32-33(30)21-11-7-4-8-12-21/h3-18H,1-2H3 |
Clé InChI |
IEELMMKAVJFSKY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC=C(C=C4)[N+](=O)[O-])N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC=C(C=C4)[N+](=O)[O-])N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL (2Z)-2-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B409736.png)
![Benzyl {[5-(anilinocarbonyl)-3-cyano-4-(3,4-dimethoxyphenyl)-6-methyl-1,4-dihydro-2-pyridinyl]sulfanyl}acetate](/img/structure/B409739.png)
![N-(4-bromophenyl)-2-{[3,5-dicyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B409740.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-6-phenylpyridine-3,5-dicarbonitrile](/img/structure/B409742.png)
![4-{2-Amino-3,5-dicyano-6-[(cyanomethyl)sulfanyl]-4-pyridinyl}phenyl acetate](/img/structure/B409743.png)
![4-(4-butoxyphenyl)-5-cyano-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B409746.png)
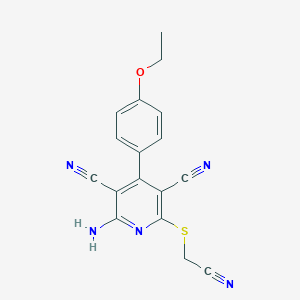
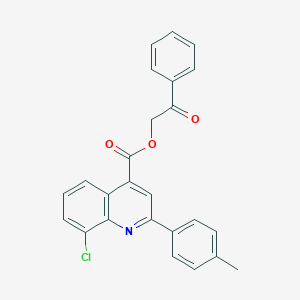
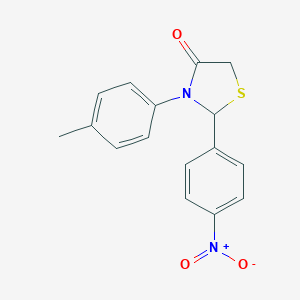
![2-(3-NITROPHENYL)-3-[2-(PIPERIDIN-1-YL)ETHYL]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B409755.png)
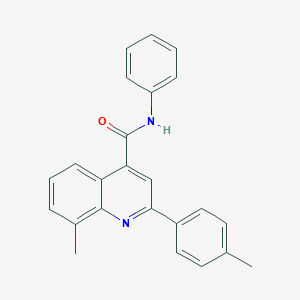
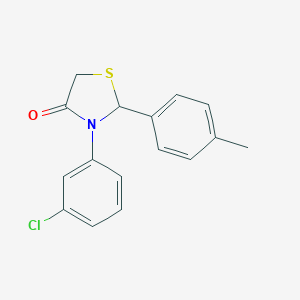
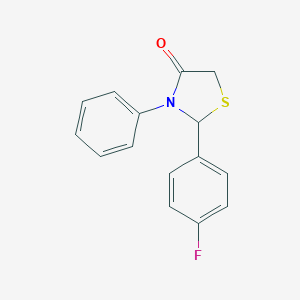
![N-[4-acetyl-5-(4-bromophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B409759.png)
